![molecular formula C25H26N2O2 B238325 N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)
N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide, also known as MPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA belongs to the family of diphenylacetamide derivatives and has been studied for its pharmacological properties in various fields, including cancer research, neuroscience, and immunology.
Mécanisme D'action
N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide acts as an inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide can induce apoptosis and inhibit cell proliferation, making it a potential therapeutic agent in cancer research. In neuroscience, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide's ability to inhibit PKC has been linked to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. In cancer research, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In immunology, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide's immunosuppressive properties have been linked to its ability to inhibit T-cell activation and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide in lab experiments is its ability to inhibit PKC, which makes it a useful tool for studying the role of PKC in various cellular processes. However, one of the limitations of using N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide is its potential toxicity, which can affect the viability of cells and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide in scientific research. In cancer research, further studies are needed to determine the efficacy of N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide in combination with other cancer therapies. In neuroscience, further studies are needed to determine the therapeutic potential of N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide in the treatment of neurodegenerative disorders. In immunology, further studies are needed to determine the mechanisms underlying N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide's immunosuppressive properties and its potential use in the treatment of autoimmune diseases.
Conclusion:
In conclusion, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide's ability to inhibit PKC makes it a useful tool for studying the role of PKC in various cellular processes, and its potential therapeutic applications make it a promising candidate for further research.
Méthodes De Synthèse
The synthesis of N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide involves the reaction of 4-(morpholin-4-ylmethyl)aniline with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and subsequent purification.
Applications De Recherche Scientifique
N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide has been studied extensively for its potential therapeutic applications in various fields of scientific research. In cancer research, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In immunology, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide has been studied for its immunosuppressive properties and potential use in the treatment of autoimmune diseases.
Propriétés
Nom du produit |
N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide |
|---|---|
Formule moléculaire |
C25H26N2O2 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C25H26N2O2/c28-25(24(21-7-3-1-4-8-21)22-9-5-2-6-10-22)26-23-13-11-20(12-14-23)19-27-15-17-29-18-16-27/h1-14,24H,15-19H2,(H,26,28) |
Clé InChI |
SSJWOGBKSLTVDZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



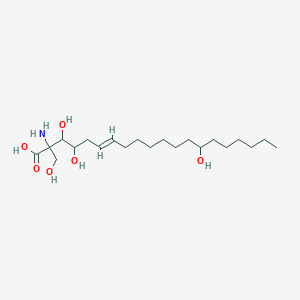
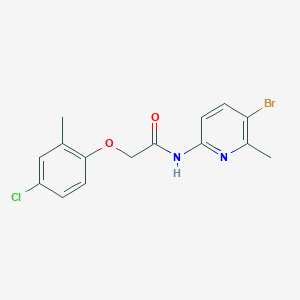
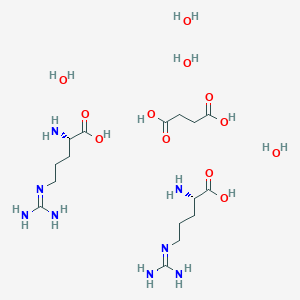
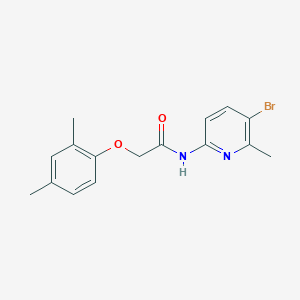
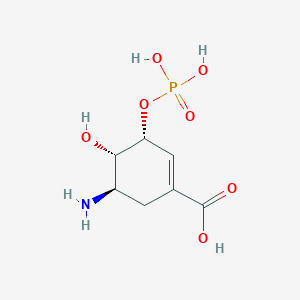
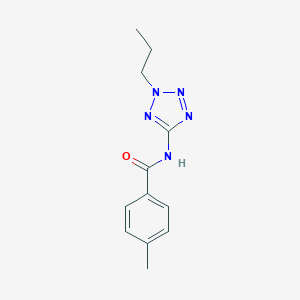
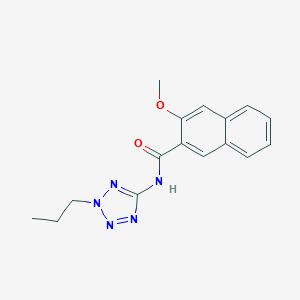
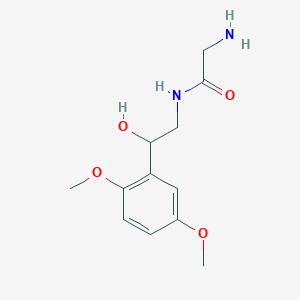
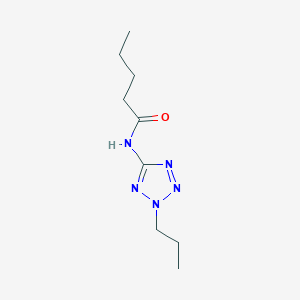
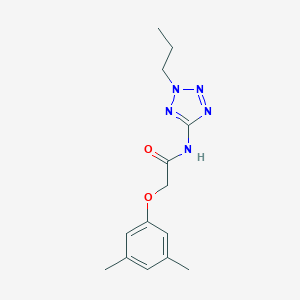
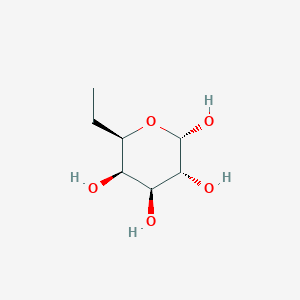
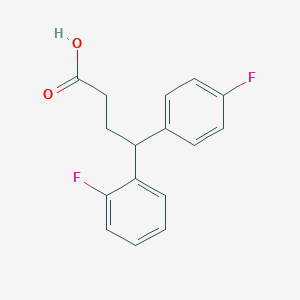
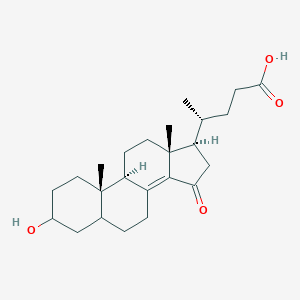
![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)